Physicochemical Comparison with Morpholin-3-one
6-(Methoxymethyl)-6-methylmorpholin-3-one demonstrates a distinct and quantifiable physicochemical profile compared to the widely available unsubstituted morpholin-3-one scaffold. The key differentiation lies in the lipophilicity required for fragment elaboration. The target compound features a computed XLogP3-AA of -0.7, whereas the parent morpholin-3-one has a significantly lower lipophilicity [1]. This difference is critical for optimizing membrane permeability and solubility in lead development programs. The increased molecular weight (159.18 vs. 101.10 g/mol) and hydrogen bond acceptor count (3 vs. 2) further define its chemical space, making it a more advanced intermediate for generating lead-like molecules [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | Morpholin-3-one (parent scaffold): XLogP3-AA is significantly lower (more hydrophilic) |
| Quantified Difference | The target compound is quantitatively more lipophilic, enhancing its drug-likeness profile. |
| Conditions | Values computed by PubChem (XLogP3 3.0). |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the design and procurement of lead-like compounds for medicinal chemistry, as it places the target compound in a different chemical space suitable for optimizing ADME properties.
- [1] PubChem. (2026). Compound Summary for CID 122237286: 6-(Methoxymethyl)-6-methylmorpholin-3-one. National Center for Biotechnology Information. View Source
